molecular formula C22H21F3N2O2 B11593839 N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11593839
M. Wt: 402.4 g/mol
InChI Key: UMYTYIFUILXJRV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group, an indole ring, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation using trifluoroacetic anhydride in the presence of a base such as pyridine.

    Coupling with Dimethylphenyl Group: The final step involves coupling the indole derivative with 3,4-dimethylphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetyl group may enhance the compound’s binding affinity and specificity by forming strong interactions with target proteins. The indole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[7-ethyl-1H-indol-1-yl]acetamide: Lacks the trifluoroacetyl group, which may result in different binding properties and biological activities.

    N-(3,4-dimethylphenyl)-2-[7-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide: Contains a methyl group instead of an ethyl group, potentially affecting its steric and electronic properties.

Uniqueness

N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C22H21F3N2O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C22H21F3N2O2/c1-4-15-6-5-7-17-18(21(29)22(23,24)25)11-27(20(15)17)12-19(28)26-16-9-8-13(2)14(3)10-16/h5-11H,4,12H2,1-3H3,(H,26,28)

InChI Key

UMYTYIFUILXJRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)C)C)C(=O)C(F)(F)F

Origin of Product

United States

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